2,3-Diiodopyridine
Overview
Description
2,3-Diiodopyridine is an organic compound with the molecular formula C5H3I2N It is a derivative of pyridine, where two hydrogen atoms at the 2nd and 3rd positions of the pyridine ring are replaced by iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diiodopyridine can be synthesized through various methods, including direct iodination of pyridine derivatives. One common method involves the use of iodine and a suitable oxidizing agent such as periodic acid (HIO4) in the presence of a catalyst like sulfuric acid (H2SO4) and silica gel. The reaction is typically carried out in water at moderate temperatures (25-50°C) to achieve selective iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is facilitated by the availability of iodine and oxidizing agents in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4).
Reduction Reactions: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Major Products:
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Pyridine derivatives with hydrogen replacing the iodine atoms.
Scientific Research Applications
2,3-Diiodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives are investigated for their therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,3-Diiodopyridine largely depends on its chemical reactivity. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The iodine atoms can facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function. The exact pathways and molecular targets can vary based on the specific derivative and its application .
Comparison with Similar Compounds
- 2,5-Diiodopyridine
- 2,3-Dibromopyridine
- 2,5-Dibromopyridine
Comparison: 2,3-Diiodopyridine is unique due to the specific positioning of iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,5-Diiodopyridine, the 2,3-isomer may exhibit different steric and electronic effects, leading to variations in reaction outcomes. Similarly, the brominated analogs (2,3-Dibromopyridine and 2,5-Dibromopyridine) have different reactivity profiles due to the presence of bromine atoms, which are less reactive than iodine .
Properties
IUPAC Name |
2,3-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWGOTHUVVKPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509151 | |
Record name | 2,3-Diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83674-70-8 | |
Record name | 2,3-Diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diiodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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